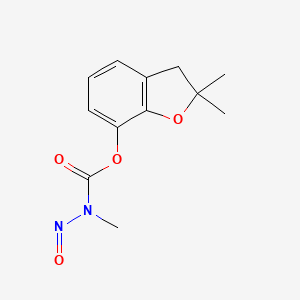
N-nitrosocarbofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-nitrosocarbofuran, also known as this compound, is a useful research compound. Its molecular formula is C12H14N2O4 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Toxicological Studies
NOCF has been shown to induce apoptosis in various cell types, particularly in mouse brain microvascular endothelial cells. Research indicates that NOCF can significantly decrease cell viability, primarily through the activation of the extracellular signal-regulated kinase (ERK) pathway. Studies have demonstrated that treatment with NOCF leads to increased phosphorylation of ERK within 15 minutes, suggesting a rapid response that contributes to cell death mechanisms .
Table 1: Summary of Cytotoxic Effects of this compound
| Cell Type | Mechanism of Action | Observed Effects |
|---|---|---|
| Mouse brain microvascular cells | ERK pathway activation | Apoptosis induction, decreased viability |
| CHL cells | Cell cycle arrest and apoptosis | Genotoxic effects observed |
Carcinogenic Potential
NOCF is classified as a carcinogen due to its formation from carbofuran and nitrites in acidic environments such as the stomach. Epidemiological studies have linked occupational exposure to carbofuran with an increased risk of certain cancers, including lung cancer and non-Hodgkin lymphoma. A significant finding from a study involving licensed pesticide applicators indicated a threefold increase in lung cancer risk associated with high exposure levels to carbofuran .
Table 2: Cancer Risk Associated with Carbofuran Exposure
| Cancer Type | Relative Risk (RR) | Confidence Interval (CI) |
|---|---|---|
| Lung Cancer | 3.05 | 0.94–9.87 |
| Non-Hodgkin Lymphoma | 1.9 | 1.2–3.0 |
Mutagenic Properties
The mutagenicity of NOCF has been documented through various assays, indicating its potential to cause chromosomal aberrations and micronucleus formation in exposed organisms. For instance, studies have shown that NOCF can induce genetic mutations in bacterial models such as Salmonella typhimurium. These findings underscore the importance of understanding the genetic risks associated with exposure to this compound .
Implications for Environmental Health
Given its toxicological profile, NOCF poses significant risks not only to agricultural workers but also to broader environmental health. The presence of carbofuran and its nitrosated forms in agricultural runoff can lead to contamination of water sources, impacting both human health and ecosystems.
Future Research Directions
Further research is necessary to fully elucidate the mechanisms by which NOCF exerts its toxic effects and to explore potential mitigation strategies for reducing human exposure. Investigating the long-term effects of low-level exposure in both occupational and environmental contexts will be crucial for developing regulatory policies aimed at protecting public health.
特性
CAS番号 |
62593-23-1 |
|---|---|
分子式 |
C12H14N2O4 |
分子量 |
250.25 g/mol |
IUPAC名 |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-methyl-N-nitrosocarbamate |
InChI |
InChI=1S/C12H14N2O4/c1-12(2)7-8-5-4-6-9(10(8)18-12)17-11(15)14(3)13-16/h4-6H,7H2,1-3H3 |
InChIキー |
MLORMOQFXPJRKA-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)N=O)C |
正規SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)N=O)C |
Key on ui other cas no. |
62593-23-1 |
同義語 |
N-nitrosocarbofuran NOCF cpd |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















